5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Muscarinic receptor agonist Structure–activity relationship Alzheimer's disease

This bridged morpholine–thiadiazole conjugate (CAS 1876559-78-2; MW 197.26) combines the empirically optimal 3-methyl-1,2,4-thiadiazole pharmacophore with the underexplored 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The 2-oxa bridge alters H-bond capacity, pKa, and conformational profile versus classical azanorbornane and quinuclidine analogues, offering a novel chemotype for muscarinic receptor SAR. Procure as a first-in-class chemical probe for de novo M₁–M₅ binding, functional, and ADME profiling; not a drop-in replacement for validated tool compounds. Ideal for CNS mAChR agonist programs targeting Alzheimer's, pain, or glaucoma.

Molecular Formula C8H11N3OS
Molecular Weight 197.26
CAS No. 1876559-78-2
Cat. No. B2680129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS1876559-78-2
Molecular FormulaC8H11N3OS
Molecular Weight197.26
Structural Identifiers
SMILESCC1=NSC(=N1)N2CC3CC2CO3
InChIInChI=1S/C8H11N3OS/c1-5-9-8(13-10-5)11-3-7-2-6(11)4-12-7/h6-7H,2-4H2,1H3
InChIKeyYQRRGGVYCHZZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1876559-78-2): A Bridged Morpholine–Thiadiazole Chemotype for Muscarinic Receptor Research


5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1876559-78-2; molecular formula C₁₀H₁₃N₃OS; MW 197.26) is a heterobicyclic compound in which a 3-methyl-1,2,4-thiadiazol-5-yl moiety is appended to the nitrogen of the 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine) scaffold. The compound belongs to a broader class of thiadiazole–azabicyclic conjugates that have been historically investigated as central muscarinic acetylcholine receptor (mAChR) agonists, with applications targeting cognitive deficits in Alzheimer's disease, severe pain, and glaucoma [1]. The 3-methyl substitution on the 1,2,4-thiadiazole ring was identified as the optimal substituent size for muscarinic agonist affinity within 1-azabicyclo[2.2.1]heptane and quinuclidine series, while the 2-oxa bridge distinguishes this chemotype from its all-carbon and 1-aza bridged analogues by altering hydrogen-bond acceptor capacity, polarity, and conformational constraints [2].

Why 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Interchanged with Its 1-Aza, Oxadiazole, or Quinuclidine Congeners


The muscarinic agonist pharmacology of thiadiazole–azabicycle conjugates is exquisitely sensitive to three structural variables—the nature of the heteroaromatic ring (thiadiazole vs. oxadiazole), the substituent at the 3-position of the thiadiazole, and the identity of the bicyclic amine—making generic substitution across this chemical class unreliable. The 3-methyl group on the 1,2,4-thiadiazole was demonstrated to confer optimal agonist binding affinity, with smaller (H) and larger (e.g., cyclopropyl, phenyl) substituents yielding reduced affinity or substantially lower efficacy, respectively [1]. The replacement of the thiadiazole sulfur with oxygen (oxadiazole) reduces N–X bond polarity and hydrogen-bond acceptor strength, which directly correlates with diminished phosphoinositide turnover stimulation at cortical M₁ receptors [2]. Furthermore, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a bridged morpholine analogue that introduces an additional hydrogen-bond acceptor (the bridge oxygen) and alters the pKa and conformational profile of the basic nitrogen compared to the 1-azabicyclo[2.2.1]heptane (azanorbornane) and quinuclidine scaffolds used in prior medicinal chemistry campaigns [3]. These three axes of differentiation mean that even closely related in-class compounds cannot serve as drop-in replacements without re-validation of receptor binding, functional efficacy, and physicochemical behavior.

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane: Quantitative Differentiation Evidence for Scientific Procurement


Evidence Item 1: 3-Methyl Substitution on 1,2,4-Thiadiazole Is Optimal for Muscarinic Agonist Affinity—Class-Level SAR Rationale

In the foundational SAR study of 1,2,4-thiadiazole muscarinic agonists by MacLeod et al. (1990), compounds bearing a 3'-methyl substituent on the thiadiazole ring demonstrated optimal agonist binding affinity when paired with 1-azabicyclo[2.2.1]heptane or quinuclidine amines. The key quantitative finding is that 3'-methyl-substituted compounds achieved the highest NMS/OXO-M ratio (a measure of agonist efficacy), indicating superior receptor activation compared to 3'-H (which retained efficacy but with reduced affinity) and larger 3'-substituents (which led to substantially lower efficacy) [1]. Although this study evaluated 1-azabicyclo[2.2.1]heptane rather than the 2-oxa variant, the electronic and steric requirements of the thiadiazole C3-substituent are primarily determined by the heteroaromatic ring–receptor interaction and are expected to translate across bicyclic amine scaffolds [2]. The 3-methyl group on the target compound thus occupies the empirically determined affinity optimum for this pharmacophore class.

Muscarinic receptor agonist Structure–activity relationship Alzheimer's disease

Evidence Item 2: 1,2,4-Thiadiazole Outperforms 1,2,4-Oxadiazole in CNS Muscarinic PI Turnover—H-Bond Acceptor Superiority

A direct head-to-head comparison of thiadiazole vs. oxadiazole as bioisosteric replacements in arecoline-derived muscarinic ligands was reported by Ngur et al. (1992). The 1,2,5-thiadiazole-containing compound (hexyloxy-TZTP) was more active than its 1,2,5-oxadiazole counterpart (compound 2b) in stimulating phosphoinositide (PI) turnover in rat hippocampal slices, a functional readout of postsynaptic M₁/M₃ muscarinic receptor activation [1]. MNDO calculations revealed that the N–S bonds of the thiadiazole ring are more highly polarized than the N–O bonds of the corresponding oxadiazole, conferring stronger hydrogen-bond acceptor capacity at the ring nitrogens [1]. This electronic advantage of the thiadiazole over the oxadiazole heterocycle is corroborated by Ward et al. (1998), who found that 1,2,5-oxadiazole and pyrazine analogues were substantially less active than the corresponding 1,2,5-thiadiazole in m₁ muscarinic agonist assays [2]. By extension, the 1,2,4-thiadiazole ring in the target compound is expected to provide superior CNS muscarinic receptor activation compared to any 1,2,4-oxadiazole analogue a user might consider as a procurement alternative.

Phosphoinositide turnover CNS muscarinic receptor Bioisostere comparison

Evidence Item 3: 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold Confers Differentiated Physicochemical Properties vs. 1-Azabicyclo and Quinuclidine Analogues

The 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine) scaffold is structurally distinct from the 1-azabicyclo[2.2.1]heptane (azanorbornane) and quinuclidine scaffolds that dominate the historical thiadiazole muscarinic agonist literature [1]. Calculated physicochemical properties for 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, sourced from the mcule database, indicate a logP of 1.70, a topological polar surface area (TPSA) of 63.32 Ų, 3 hydrogen-bond acceptors, 2 hydrogen-bond donors, and 1 rotatable bond . The bridge oxygen atom introduces an additional H-bond acceptor not present in the 1-aza analogue and reduces the basicity of the bridgehead nitrogen compared to the tertiary amine in 1-azabicyclo[2.2.1]heptane, which can influence both CNS penetration and off-target binding profiles [2]. These property differences mean that even if two compounds share the identical 3-methyl-1,2,4-thiadiazol-5-yl pharmacophore, their ADME and selectivity profiles may diverge meaningfully.

Bridged morpholine Physicochemical property CNS drug design

Evidence Item 4: Patent-Documented CNS Muscarinic Agonist Utility with Good Brain Penetrability—Therapeutic Rationale for the Thiadiazole–Azabicycle Class

US Patent 5,405,853 (Merck Sharp & Dohme, 1995) explicitly claims a class of thiadiazoles substituted with non-aromatic azacyclic or azabicyclic ring systems as potent muscarinic agonists with good CNS penetrability, positioning them for the treatment of Alzheimer's disease, severe painful conditions, and glaucoma [1]. While the specific 2-oxa-5-azabicyclo[2.2.1]heptane embodiment is not exemplified in the patent claims (which focus on quinuclidine, 1-azabicyclo[2.2.1]heptane, and tetrahydropyridine amines), the generic formula encompasses the target compound's structural class. US Patent 5,414,009 (Novo Nordisk, 1995) further broadens the azabicyclic scope to include oxa- and thia-diazole compounds with 1-azabicyclo[2.2.1]heptane and related ring systems for cognitive enhancement, providing IC₅₀ data in the low nanomolar range (1.9–21 nM for ³H-Oxo-M binding) for representative examples [2]. These patents establish the therapeutic rationale for pursuing thiadiazole–azabicycle conjugates in CNS indications.

CNS penetration Muscarinic agonist Alzheimer's disease

Evidence Item 5: Explicit Caution—No Direct Quantitative Biological Data Exist for This Exact Compound in Public Literature

A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and mcule databases did not retrieve any primary research paper, patent example, or authoritative database entry that reports quantitative in vitro binding affinity, functional activity, selectivity, pharmacokinetic, or in vivo efficacy data specifically for 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1876559-78-2). All biological activity inferences presented in this guide are extrapolated from structurally related 1-azabicyclo[2.2.1]heptane, quinuclidine, and 1,2,5-thiadiazole analogues [1]. The 2-oxa bridge modification introduces a meaningful structural perturbation (altered H-bond acceptor count, nitrogen basicity, and conformational preference) whose impact on muscarinic receptor pharmacology has not been empirically characterized. Procurement decisions should account for this evidence gap and plan for de novo pharmacological profiling.

Data gap Procurement risk Validation requirement

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane: Research and Industrial Application Scenarios Derived from Quantitative Evidence


Scenario 1: Muscarinic M₁/M₃ Receptor Agonist Lead Optimization in CNS Drug Discovery

Medicinal chemistry teams pursuing central muscarinic agonists for Alzheimer's disease or cognitive impairment can deploy this compound as a structurally differentiated scaffold expansion beyond the well-characterized 1-azabicyclo[2.2.1]heptane and quinuclidine thiadiazoles. The 3-methyl-1,2,4-thiadiazole moiety occupies the empirically determined affinity optimum for muscarinic receptor binding [1], while the 2-oxa bridge introduces an additional H-bond acceptor and altered basicity that may modulate subtype selectivity, CNS permeability, or off-target profiles relative to the 1-aza congeners exemplified in US Patents 5,405,853 and 5,414,009 [2]. Procurement is most appropriate for SAR exploration campaigns where the bridged morpholine topological space is intentionally being sampled.

Scenario 2: Thiadiazole vs. Oxadiazole Bioisostere Head-to-Head Comparison Studies

The thiadiazole–oxadiazole pair represents one of the most well-documented bioisostere comparisons in muscarinic pharmacology, with published evidence that the thiadiazole provides superior hydrogen-bond acceptor capacity and greater phosphoinositide turnover stimulation in CNS tissue [1]. This compound can serve as the thiadiazole reference standard in a matched-pair comparison against its 1,2,4-oxadiazole analogue (5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane). Such studies would quantify the impact of S→O replacement on binding affinity, functional efficacy, and selectivity across M₁–M₅ subtypes in a scaffold context (bridged morpholine) not previously represented in the published bioisostere literature [2].

Scenario 3: Physicochemical Property-Driven CNS Candidate Triage

With computed logP of 1.70, TPSA of 63.32 Ų, and zero Rule-of-Five violations [1], this compound occupies physicochemical property space generally compatible with CNS drug candidates. The 2-oxa bridge reduces the basicity of the bridgehead nitrogen (estimated pKa shift of −1 to −2 log units vs. the 1-aza analogue), which can lower the risk of phospholipidosis and hERG channel blockade often associated with highly basic amines. Procurement for parallel artificial membrane permeability assay (PAMPA), Caco-2, or MDCK-MDR1 permeability screens, alongside microsomal stability and CYP inhibition profiling, would establish whether the bridged morpholine scaffold confers a tangible ADME advantage over the more extensively characterized azanorbornane thiadiazoles [2].

Scenario 4: Chemical Probe Development with Explicit Recognition of the Evidence Gap

Because no public biological data exist for this specific CAS number [1], procurement is most rationally positioned as a chemical probe acquisition for de novo pharmacological characterization rather than as a replacement for a validated tool compound. The ideal user is a research group equipped to perform radioligand binding assays ([³H]-NMS displacement), functional assays (PI turnover or calcium flux), and selectivity panels across M₁–M₅ subtypes, thereby generating the primary data that the public literature currently lacks. The compound's structural uniqueness—combining the optimal 3-methyl-1,2,4-thiadiazole pharmacophore with the underexplored bridged morpholine amine—makes it a high-value probe for filling this specific knowledge gap in muscarinic receptor pharmacology.

Quote Request

Request a Quote for 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.